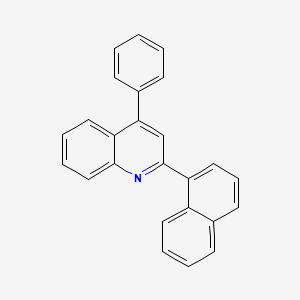
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino-oxoethoxy group, a fluorine atom, and a selenenic acid moiety attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid typically involves multi-step organic synthesis. One common approach is to start with a fluorobenzene derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the amino-oxoethoxy group and the selenenic acid moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The selenenic acid moiety can be oxidized to form seleninic acid or selenonic acid derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic acid derivatives, while reduction could produce selenol compounds.
Applications De Recherche Scientifique
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting oxidative stress-related diseases.
Industry: It can be used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenenic acid moiety can participate in redox reactions, influencing cellular oxidative states. The fluorine atom and amino-oxoethoxy group can enhance the compound’s binding affinity to specific targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the fluorine and selenium atoms, making it less reactive in certain redox reactions.
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-seleninic acid: An oxidized form of the compound with different redox properties.
4-(2-Amino-2-oxoethoxy)-3-chlorobenzene-1-selenenic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
Uniqueness
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid is unique due to the combination of its fluorine and selenium atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
831223-41-7 |
|---|---|
Formule moléculaire |
C8H8FNO3Se |
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
2-(2-fluoro-4-hydroxyselanylphenoxy)acetamide |
InChI |
InChI=1S/C8H8FNO3Se/c9-6-3-5(14-12)1-2-7(6)13-4-8(10)11/h1-3,12H,4H2,(H2,10,11) |
Clé InChI |
PUTNPPNIJOOPME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[Se]O)F)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


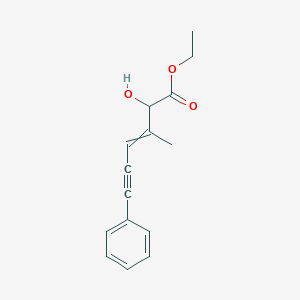

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
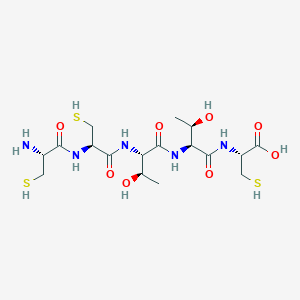
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
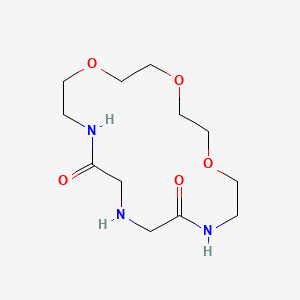
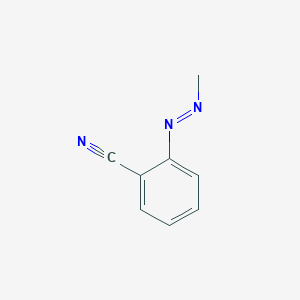

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
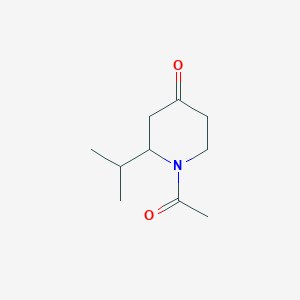
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
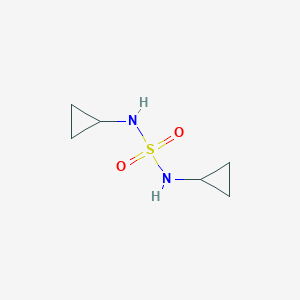
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
